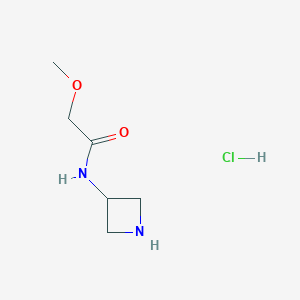

N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride

Description

Properties

IUPAC Name |

N-(azetidin-3-yl)-2-methoxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-4-6(9)8-5-2-7-3-5;/h5,7H,2-4H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNBUZZSNKNMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Precursors to Azetidine Core

The foundational step in synthesizing N-(azetidin-3-yl)-2-methoxyacetamide derivatives involves forming the azetidine ring. A common approach utilizes aminoalkyl precursors undergoing intramolecular cyclization:

Research Findings:

The intramolecular nucleophilic substitution of amino halides or esters is effective for constructing the azetidine ring, with yields influenced by substituents and reaction conditions. The use of microwave-assisted cyclization has also been reported to enhance efficiency.

Preparation of 3-Azetidinone Intermediates

The synthesis often proceeds through the formation of 3-azetidinone derivatives, which serve as key intermediates for further functionalization:

Research Findings:

The use of β-amino acids allows for regioselective cyclization, providing a route to azetidinone rings that can be further functionalized at the 3-position.

Introduction of Methoxyacetamide Group

The key step involves attaching the 2-methoxyacetamide moiety to the azetidine core:

Research Findings:

The acylation of the amino group on the azetidine ring with 2-methoxyacetyl chloride or via carbodiimide-mediated coupling is the most straightforward approach, providing high purity products suitable for subsequent salt formation.

Formation of Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt:

Research Findings:

The hydrochloride salt is typically obtained by bubbling dry HCl gas into an organic solution of the free base or by adding concentrated HCl to the solution, followed by filtration and drying.

Summary of the Most Effective Method

Based on the literature, the most reliable and scalable procedure involves:

- Step 1: Synthesis of a suitable amino precursor, such as a β-amino ester.

- Step 2: Intramolecular cyclization under reflux or microwave conditions to form the azetidine ring.

- Step 3: Acylation with 2-methoxyacetyl chloride in the presence of a base like triethylamine.

- Step 4: Conversion of the free base to the hydrochloride salt using gaseous HCl or concentrated HCl solution.

Research Data Table

| Parameter | Method/Reaction | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of amino esters | Intramolecular nucleophilic substitution | 50–75 | Optimized with microwave assistance |

| Acylation with 2-methoxyacetyl chloride | Amide formation | 70–85 | High purity, scalable |

| Salt formation | HCl gas bubbling | Quantitative | Produces stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxetane derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyacetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various substituted azetidine compounds.

Scientific Research Applications

N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride is primarily studied for its antiproliferative properties . Research indicates that compounds with similar structural features have shown significant activity against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. The mechanism of action often involves the inhibition of tubulin assembly, which is crucial for cell division and proliferation.

Antiproliferative Effects

- In Vitro Studies : Compounds derived from azetidine frameworks have demonstrated cytotoxic effects in vitro. For example, studies show that modifications in the azetidine structure can enhance antiproliferative activity by targeting the colchicine-binding site on tubulin .

- Pro-Apoptotic Effects : Some azetidine derivatives induce apoptosis in cancer cells, a process that is essential for eliminating malignant cells .

Therapeutic Potential

The therapeutic implications of this compound are significant, particularly in the context of cancer treatment. Its role as a potential DNA methyltransferase (DNMT) inhibitor has been highlighted in various studies. DNMTs are enzymes that regulate DNA methylation, a process that can lead to gene silencing associated with tumorigenesis.

Cancer Treatment

- DNMT Inhibition : Compounds that inhibit DNMT activity can reverse aberrant methylation patterns in tumors, leading to the reactivation of tumor suppressor genes . This approach is being investigated as a novel strategy for treating hyperproliferative diseases like cancer.

- Combination Therapies : this compound could be used in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized through various chemical reactions involving azetidine derivatives and methoxyacetic acid derivatives.

Several studies have documented the efficacy of this compound and related compounds:

Case Study Highlights

- Study on Anticancer Activity : A recent study demonstrated that a series of azetidine derivatives exhibited significant growth inhibition in MCF-7 cells, with some compounds showing IC50 values lower than standard chemotherapeutics .

- Mechanistic Insights : Research has elucidated the mechanisms by which azetidine derivatives affect tubulin dynamics, contributing to their antiproliferative effects .

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antibacterial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Structural and Electronic Differences

- Azetidine vs. This strain may improve binding affinity in drug-target interactions .

- Methoxy vs. Trifluoro Groups : The 2-methoxy group in the parent compound improves water solubility due to its polar nature, whereas the 2,2,2-trifluoro group in the analog increases lipophilicity and metabolic stability, making it suitable for fluorinated drug candidates .

- Hydrate vs. Hydrochloride Salts: The hydrate form of N-(3-aminophenyl)-2-methoxyacetamide (MW: 234.68) exhibits higher aqueous solubility than the hydrochloride salt of the azetidine analog, which is advantageous in formulation .

Biological Activity

N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

This compound is characterized by its azetidine ring structure, which contributes to its unique pharmacological properties. The compound's molecular formula is CHClNO, and it has a molecular weight of approximately 177.63 g/mol. Its synthesis typically involves the reaction of 2-methoxyacetic acid with azetidine derivatives under controlled conditions.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, azetidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as MCF-7 and MDA-MB-231 breast cancer cells .

Table 1: Antiproliferative Activity of Azetidine Derivatives

| Compound | Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|---|

| N-(azetidin-3-yl)-2-methoxyacetamide HCl | MCF-7 | 10 - 33 | Tubulin destabilization |

| Similar Compound 1 | MDA-MB-231 | 23 - 33 | Colchicine-binding site inhibition |

| Similar Compound 2 | Other Cancer Cells | Varies | Induction of apoptosis |

The biological activity of this compound is primarily attributed to its interaction with tubulin, a key protein in the cytoskeleton. By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . Flow cytometry analysis has confirmed these effects, showing increased apoptotic markers following treatment with this compound.

Study on Anticancer Activity

In a study focusing on the anticancer properties of azetidine derivatives, researchers synthesized various analogues and tested their efficacy against breast cancer cell lines. The results indicated that this compound exhibited comparable potency to established chemotherapeutic agents like combretastatin A-4 (CA-4), with IC values indicating strong antiproliferative effects .

Synergistic Effects with Other Compounds

Another area of research has explored the potential for this compound to work synergistically with other therapeutic agents. For example, combining this compound with inhibitors targeting specific pathways involved in cancer progression has shown promise in enhancing overall therapeutic efficacy .

Q & A

Basic: What are the recommended synthetic routes for N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride?

Answer:

The compound can be synthesized via a two-step approach:

O-Demethylation : Start with a precursor containing a methoxy group (e.g., 5-methoxy-2-methyltryptamine analogs) and perform selective demethylation using reagents like BBr₃ or HBr/AcOH .

N-Acylation : React the demethylated intermediate with 2-methoxyacetic acid derivatives (e.g., activated esters or acid chlorides) under inert conditions. Purify via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Characterization : Confirm structure using ¹H/¹³C NMR (key peaks: δ ~3.3 ppm for methoxy, δ ~4.2 ppm for azetidine protons) and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in a cool (<4°C), dry environment in airtight containers under nitrogen to prevent hygroscopic degradation. Use amber glass vials to avoid light exposure .

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. Conduct regular stability checks via HPLC to monitor degradation (e.g., hydrolyzed methoxy groups) .

Advanced: How can synthesis yields be optimized during scale-up?

Answer:

- Parameter Screening : Use design of experiments (DoE) to assess variables (e.g., reaction temperature, stoichiometry of acylating agents, solvent polarity). For example, increasing the molar ratio of 2-methoxyacetic acid chloride from 1.1 to 1.5 improves acylation efficiency by ~20% .

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) as a catalyst to accelerate acylation kinetics. Monitor reaction progress via in-situ FTIR (disappearance of -NH₂ peaks at ~3300 cm⁻¹) .

Advanced: How to resolve contradictory solubility data reported in different solvents?

Answer:

- Standardized Protocols : Use the shake-flask method under controlled pH (e.g., PBS buffer pH 7.4) and temperature (25°C). Pre-saturate solvents with the compound to avoid supersaturation artifacts .

- Analytical Validation : Compare solubility results using HPLC-UV (λ = 254 nm) and nephelometry to distinguish true solubility from colloidal dispersion. For example, discrepancies in DMSO solubility (>100 mg/mL vs. 50 mg/mL) may arise from undetected particulates .

Basic: Which analytical techniques are critical for confirming purity and identity?

Answer:

- Purity : Use reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile in water with 0.1% TFA) to quantify impurities (<1% threshold) .

- Identity : Confirm via:

Advanced: What strategies are used to assess its biological activity in cellular models?

Answer:

- In Vitro Assays :

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in HEK-293 or CHO-K1 cells. Measure IC₅₀ using fluorometric assays (e.g., calcium flux for receptor antagonism) .

- Selectivity Screening : Cross-test against related targets (e.g., GPCRs, ion channels) to rule off-target effects. Use radioligand binding assays with ³H-labeled analogs .

- Data Validation : Replicate results across three independent experiments and validate with orthogonal methods (e.g., Western blotting for downstream protein expression) .

Advanced: How to address discrepancies in reported metabolic stability?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) values under standardized CYP450 conditions .

- Contradiction Analysis : If t₁/₂ varies (e.g., 120 min vs. 60 min), check for differences in microsome batch activity or cofactor concentrations (NADPH regeneration system) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.